4-(N-Hydroxycarbamimidoylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(N-Hydroxycarbamimidoylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields of science and industry. This compound features a piperidine ring, a hydroxycarbamimidoyl group, and a tert-butyl ester group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Hydroxycarbamimidoylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to introduce the hydroxycarbamimidoyl group. The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(N-Hydroxycarbamimidoylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester may be used to study enzyme inhibition or as a probe in biochemical assays.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its unique structure may allow it to interact with specific biological targets, leading to the discovery of novel treatments.
Industry: In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-(N-Hydroxycarbamimidoylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or chemical reaction .
Comparison with Similar Compounds
Piperidine derivatives
Hydroxycarbamimidoyl compounds
Tert-butyl esters
Uniqueness: 4-(N-Hydroxycarbamimidoylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester stands out due to its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-[(2Z)-2-amino-2-hydroxyiminoethoxy]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4/c1-12(2,3)19-11(16)15-6-4-9(5-7-15)18-8-10(13)14-17/h9,17H,4-8H2,1-3H3,(H2,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWMDCZYGEZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC/C(=N/O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801141283 | |
Record name | 1,1-Dimethylethyl 4-[2-(hydroxyamino)-2-iminoethoxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857653-98-6 | |
Record name | 1,1-Dimethylethyl 4-[2-(hydroxyamino)-2-iminoethoxy]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857653-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[2-(hydroxyamino)-2-iminoethoxy]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801141283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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